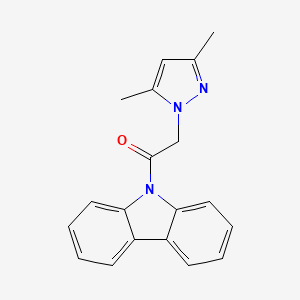
Piperidin-1-yl(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PIPERIDINO(1,2,2,4-TETRAMETHYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)METHANETHIONE is a complex organic compound known for its unique chemical structure and properties. This compound is part of a class of chemicals that are often used in various industrial and scientific applications due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PIPERIDINO(1,2,2,4-TETRAMETHYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)METHANETHIONE typically involves multiple steps. . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and efficiency. The use of catalysts and advanced purification techniques is also common to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
PIPERIDINO(1,2,2,4-TETRAMETHYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)METHANETHIONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like oxone, leading to the formation of hydroxylamines.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, oxone, and various acids and bases. The reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield hydroxylamines, while reduction reactions can produce a variety of reduced forms of the compound.
Scientific Research Applications
PIPERIDINO(1,2,2,4-TETRAMETHYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)METHANETHIONE has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of PIPERIDINO(1,2,2,4-TETRAMETHYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)METHANETHIONE involves its interaction with various molecular targets and pathways. The compound can act as a catalyst or reactant, facilitating chemical reactions by lowering the activation energy required. Its unique structure allows it to interact with specific enzymes and receptors, influencing biological processes at the molecular level .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: Known for its use in organic synthesis and as a catalyst.
2,2,6,6-Tetramethyl-4-piperidinol: Used in the production of light stabilizers and as an intermediate in various chemical reactions.
2,2,6,6-Tetramethylpiperidinone: Utilized in the synthesis of other organic compounds and as a reagent in chemical reactions.
Uniqueness
What sets PIPERIDINO(1,2,2,4-TETRAMETHYL-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)METHANETHIONE apart from these similar compounds is its specific structure, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise chemical control and high-performance materials.
Properties
Molecular Formula |
C19H28N2S |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
piperidin-1-yl-(1,2,2,4-tetramethyl-3,4-dihydroquinolin-6-yl)methanethione |
InChI |
InChI=1S/C19H28N2S/c1-14-13-19(2,3)20(4)17-9-8-15(12-16(14)17)18(22)21-10-6-5-7-11-21/h8-9,12,14H,5-7,10-11,13H2,1-4H3 |
InChI Key |
CFYBZCVQXRRDRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)C(=S)N3CCCCC3)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-2-methylphenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide](/img/structure/B11032812.png)
![5-(4-methylphenyl)-3-[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]cyclohex-2-en-1-one](/img/structure/B11032813.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-5-(2-morpholin-4-ylethyl)-3-oxopyrazolo[4,3-c]pyridin-6-olate](/img/structure/B11032816.png)
![6-Methoxy-n~8~-[2-(5-methoxy-1h-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydro-8-quinolinecarboxamide](/img/structure/B11032828.png)

![N-{N-[N'-(4-chlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]carbamimidoyl}benzamide](/img/structure/B11032845.png)

![methyl N-{[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}leucinate](/img/structure/B11032853.png)
![6-(3-Methyl-benzofuran-2-yl)-N-o-tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B11032868.png)
![5-methyl-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11032874.png)
![(1Z)-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11032875.png)
![(2S)-({[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11032887.png)
![5-(3,4-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11032891.png)
![12-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11032901.png)
